BENGHE Methodological & Application

Check Availability & Pricing

Sulfo-Cy5.5 Azide for Single-Molecule Imaging:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide
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Introduction

Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent dye that has emerged as a powerful
tool for single-molecule imaging and super-resolution microscopy techniques such as
stochastic optical reconstruction microscopy (STORM) and photoactivated localization
microscopy (PALM).[1][2] Its azide functional group allows for covalent attachment to a wide
range of biomolecules through bioorthogonal "click chemistry,” enabling precise labeling of
proteins, nucleic acids, and glycans for detailed investigation of their dynamics, localization,
and interactions at the nanoscale.[3][4]

The superior photophysical properties of the Cy5.5 core, including a high extinction coefficient
and good quantum yield, result in bright, photostable fluorescence, which is critical for single-
molecule detection.[5] The sulfonated nature of Sulfo-Cy5.5 enhances its water solubility,
making it ideal for labeling biological samples in aqueous environments with minimal
nonspecific binding. This document provides detailed application notes and protocols for the
use of Sulfo-Cy5.5 Azide in single-molecule imaging experiments.

Data Presentation

Photophysical and Single-Molecule Performance
Properties
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The selection of a fluorophore for single-molecule imaging is dictated by its photophysical
characteristics, which directly impact the quality of the super-resolution data. Below is a
summary of the key properties of Sulfo-Cy5.5 and related cyanine dyes.

Cy5.5
Property Sulfo-Cy5.5 (representative  Sulfo-Cy5 Reference
)
Excitation
] ~678 nm ~673-678 nm ~646-647 nm
Maximum (A_ex)
Emission
) ~694 nm ~691-707 nm ~662-663 nm
Maximum (A_em)
Molar Extinction ~190,000 ~250,000 ~271,000
Coefficient (g) cm~iM-1 cm-iM-1 cm~iM-1
Fluorescence
Quantum Yield Not specified 0.21 0.28
(P)
Photon Yield per
switching event Not specified ~6,000 High
(in STORM)
Duty Cycle (in -~
Not specified ~0.007 Low

STORM)

Note: The photophysical properties of cyanine dyes can be influenced by the local
environment, including solvent, pH, and the presence of thiols in the imaging buffer. The data
for Cy5.5 is presented as a close approximation for Sulfo-Cy5.5 due to the identical core
chromophore.

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy5.5 Azide
via Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) for Fixed-Cell Imaging
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This protocol describes the labeling of alkyne-modified proteins in fixed cells with Sulfo-Cy5.5
Azide.

Materials:

» Alkyne-modified cells (e.g., cells metabolically labeled with an alkyne-containing amino acid)
on coverslips

e Sulfo-Cy5.5 Azide
o Copper(ll) sulfate (CuSOa)

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine
(TBTA) as a copper ligand

e Sodium ascorbate

e Phosphate-buffered saline (PBS), pH 7.4

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

e Washing buffer (PBS with 0.1% Tween-20)

e Mounting medium for single-molecule imaging

Procedure:

» Cell Culture and Fixation:
o Culture cells containing alkyne-modified proteins on coverslips.
o Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
o Wash the cells three times with PBS.

e Permeabilization:
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o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

o Wash the cells three times with PBS.

¢ Click Reaction:

o Prepare a fresh stock solution of the catalyst premix: combine CuSOa (final concentration
1 mM) and THPTA (final concentration 5 mM) in water.

o In a separate tube, prepare the labeling solution by diluting Sulfo-Cy5.5 Azide to the
desired final concentration (e.g., 1-10 pM) in PBS.

o Add the catalyst premix to the Sulfo-Cy5.5 Azide solution.

o Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 5
mM).

o Immediately apply the reaction mixture to the fixed and permeabilized cells.

[¢]

Incubate for 30-60 minutes at room temperature, protected from light.
e Washing and Mounting:

o Wash the cells extensively with the washing buffer (3-5 times, 5 minutes each) to remove
unreacted dye.

o Wash once with PBS.
o Mount the coverslip onto a microscope slide using a suitable imaging buffer for STORM.

Protocol 2: Labeling of Live Cells with Sulfo-Cy5.5 Azide

via Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)

This protocol is for labeling live cells expressing cyclooctyne-modified biomolecules with Sulfo-
Cy5.5 Azide.

Materials:
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Live cells expressing a cyclooctyne-modified biomolecule of interest

Sulfo-Cy5.5 Azide

Cell culture medium

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
e Cell Preparation:
o Culture cells expressing the cyclooctyne-modified biomolecule in a suitable imaging dish.
e Labeling:
o Prepare a stock solution of Sulfo-Cy5.5 Azide in DMSO or water.

o Dilute the Sulfo-Cy5.5 Azide stock solution in pre-warmed cell culture medium to the
desired final concentration (e.g., 1-10 puM).

o Replace the existing cell culture medium with the labeling medium.
o Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
e Washing and Imaging:

o Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound
dye.

o Replace with fresh live-cell imaging buffer.

o The cells are now ready for live-cell single-molecule imaging.

Protocol 3: Single-Molecule Localization Microscopy
(SMLM) - dSTORM Imaging
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This protocol outlines a general procedure for performing dSTORM imaging on cells labeled
with Sulfo-Cy5.5 Azide.

Materials:
o Labeled sample on a microscope slide

o STORM imaging buffer: A typical buffer contains an oxygen scavenging system (e.g.,
glucose oxidase and catalase) and a primary thiol (e.g., B-mercaptoethanol (BME) or
mercaptoethylamine (MEA)) in a buffered solution (e.g., PBS or Tris-HCI). A common recipe
is 10% (w/v) glucose, 1% (v/v) B-mercaptoethanol, glucose oxidase, and catalase in PBS.
The optimal concentration of the thiol may need to be optimized.

e A microscope equipped for single-molecule imaging (e.g., TIRF microscope) with appropriate
laser lines for excitation (e.g., 640-647 nm) and activation (if needed, e.g., 405 nm), and a
sensitive EMCCD or sCMOS camera.

Procedure:
e Microscope Setup:

o Mount the sample on the microscope stage.

o Focus on the sample using a low laser power.
e Image Acquisition:

o Switch to the STORM imaging buffer.

o Increase the laser power to induce photoswitching of the Sulfo-Cy5.5 molecules. The goal
is to have a sparse subset of molecules in the "on" state in each frame.

o Acquire a time-lapse series of images (typically 10,000 to 100,000 frames) with a short
exposure time (e.g., 10-50 ms).

o Data Analysis:
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o Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or
commercial software) to detect and localize the individual fluorescent events in each frame
with high precision.

o Reconstruct the super-resolution image from the list of localizations.

o Perform post-processing steps such as drift correction and filtering of localizations.
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Caption: Experimental workflow for single-molecule imaging using Sulfo-Cy5.5 Azide.
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Caption: Logical relationships in labeling and single-molecule localization microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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